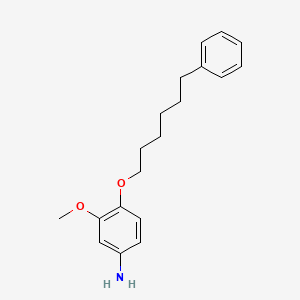
3-methoxy-4-(6-phenylhexoxy)aniline
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-((6-phenylhexyl)oxy)- typically involves the reaction of m-Anisidine with 6-phenylhexanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for m-Anisidine, 4-((6-phenylhexyl)oxy)- involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
m-Anisidine, 4-((6-phenylhexyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the functional groups involved .
Aplicaciones Científicas De Investigación
m-Anisidine, 4-((6-phenylhexyl)oxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate enzyme inhibition and other biological processes.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of m-Anisidine, 4-((6-phenylhexyl)oxy)- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This inhibition can affect various biochemical pathways and processes, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- o-Anisidine
- p-Anisidine
- 3-Methoxyaniline
Comparison
m-Anisidine, 4-((6-phenylhexyl)oxy)- is unique due to its specific structure, which includes a phenylhexyl group attached to the anisidine moiety. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds like o-Anisidine and p-Anisidine .
Conclusion
m-Anisidine, 4-((6-phenylhexyl)oxy)- is a versatile compound with significant applications in scientific research. Its unique structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential in research and development.
Propiedades
Número CAS |
15382-76-0 |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3-methoxy-4-(6-phenylhexoxy)aniline |
InChI |
InChI=1S/C19H25NO2/c1-21-19-15-17(20)12-13-18(19)22-14-8-3-2-5-9-16-10-6-4-7-11-16/h4,6-7,10-13,15H,2-3,5,8-9,14,20H2,1H3 |
Clave InChI |
GLLNXISZVSYJPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=CC(=C1)N)OCCCCCCC2=CC=CC=C2 |
Apariencia |
Solid powder |
Key on ui other cas no. |
15382-76-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Anisidine, 4-((6-phenylhexyl)oxy)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















